4-Ethoxyphenyl 4-propylbenzoate

Catalog No.
S805916
CAS No.
53132-08-4
M.F
C18H20O3
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxyphenyl 4-propylbenzoate

CAS Number

53132-08-4

Product Name

4-Ethoxyphenyl 4-propylbenzoate

IUPAC Name

(4-ethoxyphenyl) 4-propylbenzoate

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h6-13H,3-5H2,1-2H3

InChI Key

SVCUFJZAUTZZTN-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC

4-Ethoxyphenyl 4-propylbenzoate is an organic compound characterized by the molecular formula C18H20O3C_{18}H_{20}O_{3} and a molecular weight of 284.36 g/mol. This compound features an ethoxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety. Its structure contributes to its reactivity and potential applications in various fields, including chemistry, biology, and medicine.

4-Ethoxyphenyl 4-propylbenzoate undergoes several significant chemical transformations:

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or quinones.
  • Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride or sodium borohydride, leading to the production of alcohols or alkanes.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups depending on the reagents and conditions used.

Research indicates that 4-Ethoxyphenyl 4-propylbenzoate may possess several biological activities. Its structural similarity to certain biological molecules allows it to interact with specific biochemical pathways and enzymes. Ongoing studies are exploring its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties. The compound's mechanism of action may involve acting as an inhibitor or activator of certain enzymes, influencing various cellular processes.

The synthesis of 4-Ethoxyphenyl 4-propylbenzoate typically involves an esterification reaction between 4-ethoxyphenol and 4-propylbenzoic acid. This reaction is usually facilitated by a suitable catalyst. Industrial methods may employ more efficient catalysts and optimized reaction conditions to enhance yield and reduce costs. Key parameters such as solvent choice, temperature, and reaction time are crucial for maximizing synthesis efficiency.

4-Ethoxyphenyl 4-propylbenzoate has diverse applications across several domains:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized in studying biochemical pathways and enzyme interactions.
  • Medicine: Research is ongoing into its potential therapeutic applications, particularly in treating inflammatory diseases and cancer.
  • Industry: It is used in producing specialty chemicals, polymers, and materials science applications.

The interaction studies of 4-Ethoxyphenyl 4-propylbenzoate focus on its biochemical pathways and molecular targets. These studies aim to elucidate how the compound influences enzyme activity and cellular processes. Understanding these interactions is critical for assessing its potential therapeutic applications and safety profile in biological systems.

4-Ethoxyphenyl 4-propylbenzoate can be compared with several similar compounds based on structural variations:

  • 4-Methoxyphenyl 4-propylbenzoate: This compound has a methoxy group instead of an ethoxy group.
  • 4-Ethoxyphenyl 4-butylbenzoate: Here, a butyl group replaces the propyl group.
  • 4-Ethoxyphenyl 4-methylbenzoate: This variation features a methyl group instead of a propyl group.

The uniqueness of 4-Ethoxyphenyl 4-propylbenzoate lies in its specific combination of functional groups, which significantly influences its reactivity and applicability across various fields.

XLogP3

5

Wikipedia

4-Ethoxyphenyl 4-propylbenzoate

Dates

Modify: 2023-08-16

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